molecular formula C6H12N2O2 · 2 HCl B612993 DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl CAS No. 39871-25-5

DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl

Cat. No.: B612993
CAS No.: 39871-25-5
M. Wt: 217.09
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Description

Historical Context and Discovery

The development of DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride emerged from extensive research into lysine analogs and their potential applications in biochemical studies. Early investigations into dehydrolysine compounds can be traced back to fundamental research on amino acid metabolism and protein synthesis pathways. The compound represents a culmination of synthetic organic chemistry efforts aimed at creating stable, biologically active lysine derivatives that could serve as research tools and potential therapeutic agents.

The synthesis and characterization of trans-4,5-dehydrolysine derivatives gained momentum through collaborative efforts between organic chemists and biochemists seeking to understand the conformational requirements for amino acid recognition in biological systems. Historical studies have demonstrated that the trans configuration of the 4,5-dehydro modification plays a crucial role in the compound's biological activity, distinguishing it from its cis counterpart in terms of both stability and biological efficacy.

Research into this compound family has been particularly influenced by investigations into enzyme-substrate interactions, where the rigid structure imposed by the double bond provides valuable insights into the conformational preferences of lysine-binding sites in various biological systems. The development of efficient synthetic routes for producing high-purity samples of the dihydrochloride salt has been essential for advancing research applications and ensuring reproducible experimental results across different laboratories and research institutions.

Nomenclature and Identification (CAS 39871-25-5)

DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride is officially registered under Chemical Abstracts Service number 39871-25-5, which serves as its unique identifier in chemical databases and regulatory systems worldwide. The compound is known by several systematic and common names that reflect different aspects of its chemical structure and biological relevance.

Table 1: Nomenclature and Identification Data

Property Value
Chemical Abstracts Service Number 39871-25-5
Molecular Formula C₆H₁₂N₂O₂ · 2 HCl
Molecular Weight 217.09 g/mol
International Union of Pure and Applied Chemistry Name (E)-2,6-diaminohex-4-enoic acid;dihydrochloride
Simplified Molecular Input Line Entry System C(C=CCN)C(C(=O)O)N.Cl.Cl
International Chemical Identifier Key VENITEMARMPYBQ-SEPHDYHBSA-N
MDL Number MFCD00238192

The systematic nomenclature reflects the compound's structural features, with the designation "trans" or "(E)" indicating the geometric configuration of the double bond between carbon atoms 4 and 5. Alternative names include trans-4,5-dehydro-DL-lysine dihydrochloride and H-trans-4,5-dehydro-DL-lysine-OH 2 HCl, which emphasize its relationship to the naturally occurring amino acid lysine.

The compound's identification in chemical databases is further supported by its unique spectroscopic and chromatographic properties, which have been extensively characterized to ensure accurate identification and quality control in research applications. The dihydrochloride designation indicates that both amino groups are protonated and associated with chloride counterions, resulting in enhanced water solubility compared to the free acid form.

Significance in Biochemical and Pharmaceutical Research

DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride occupies a prominent position in contemporary biochemical research due to its multifaceted applications and unique biological properties. The compound serves as a powerful tool for investigating lysine-dependent biological processes, enzyme mechanisms, and protein-substrate interactions across various research domains.

One of the most significant applications of this compound lies in its role as a lysine riboswitch probe, where it acts as a competitive analog that can bind to lysine riboswitches and modulate transcriptional regulation. Research has demonstrated its effectiveness in bacterial lysine riboswitch mechanisms, where the compound competes with natural lysine for binding sites and provides valuable insights into riboswitch function and regulation. Advanced experimental approaches using this compound include surface plasmon resonance studies and isothermal titration calorimetry measurements to determine binding affinities and thermodynamic parameters.

The compound exhibits notable antimicrobial activity against various bacterial strains, making it a subject of interest for potential antibiotic development. Experimental data has shown differential minimum inhibitory concentrations against common pathogenic bacteria, with Staphylococcus aureus showing particular sensitivity with a minimum inhibitory concentration of 30 μg/mL, compared to 50 μg/mL for Escherichia coli and 40 μg/mL for Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity Profile

Bacterial Strain Minimum Inhibitory Concentration
Escherichia coli 50 μg/mL
Staphylococcus aureus 30 μg/mL
Pseudomonas aeruginosa 40 μg/mL

In enzyme biochemistry, the compound serves as a potent inhibitor of lysine 2,3-aminomutase from Clostridium subterminale, where it competes with L-lysine for binding to the active site. This inhibitory activity has provided crucial insights into the enzyme's mechanism and has contributed to understanding radical-mediated amino acid rearrangement reactions. The compound's ability to form stable radical intermediates makes it particularly valuable for electron paramagnetic resonance spectroscopy studies of enzymatic mechanisms.

Overview of Structural Characteristics

The structural architecture of DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride is defined by several key molecular features that determine its biological activity and chemical properties. The compound possesses a six-carbon backbone with amino groups positioned at carbons 2 and 6, resembling the natural amino acid lysine but with a crucial modification in the form of a trans double bond between carbons 4 and 5.

The presence of the trans (E) double bond creates a rigid segment within the molecule's carbon chain, significantly constraining the conformational flexibility compared to lysine. This geometric constraint forces the molecule into an extended conformation that has been shown to be critical for its biological activity and recognition by various binding partners. The double bond configuration contributes to the compound's enhanced reactivity in certain chemical transformations while providing stability against unwanted side reactions.

Table 3: Structural and Physical Properties

Property Value Reference
Number of Carbon Atoms 6
Number of Nitrogen Atoms 2
Number of Oxygen Atoms 2
Double Bond Configuration trans (E)
Melting Point Not specified -
Boiling Point Not determined
Water Solubility High (as dihydrochloride)
Optical Activity Racemic mixture

The amino groups at positions 2 and 6 maintain their basic character and are capable of forming hydrogen bonds and electrostatic interactions with biological targets. In the dihydrochloride salt form, both amino groups are protonated, carrying positive charges that enhance the compound's interaction with negatively charged binding sites in proteins and nucleic acids. The carboxylic acid group at position 1 provides the acidic functionality characteristic of amino acids and can participate in peptide bond formation or coordinate with metal ions in enzymatic active sites.

The three-dimensional structure of the compound has been investigated through various spectroscopic techniques and computational modeling studies. Nuclear magnetic resonance studies of related peptide derivatives containing this amino acid have revealed that the rigid double bond segment promotes the formation of extended conformations in solution. This structural rigidity is particularly important for its function as a lysine analog, as it constrains the side chain into conformations that are optimal for binding to specific biological targets.

The compound's ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, provides additional opportunities for structural modification and derivatization. Oxidation reactions can lead to the formation of functionalized derivatives with additional reactive groups, while reduction can convert the compound to its saturated analog. Substitution reactions allow for the introduction of different functional groups that can modify the compound's biological properties or provide chemical handles for further synthetic elaboration.

Properties

IUPAC Name

2,6-diaminohex-4-enoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENITEMARMPYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCN)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dihydrochloride Salt

Following dehydrogenation, the free base is treated with excess HCl gas in an anhydrous ethanol solution to precipitate the dihydrochloride salt. Recrystallization from acetone or methanol ensures high purity.

Key Parameters :

ParameterSpecification
HCl Equivalents2.2–2.5 mol/mol
SolventAnhydrous ethanol
RecrystallizationAcetone, −20°C, 12 hours
Purity (HPLC)>98%

Industrial-Scale Optimization

Industrial production scales the dehydrogenation and salt formation steps while optimizing for cost and efficiency. Automated continuous-flow reactors replace batch systems to enhance yield and consistency.

Catalytic Dehydrogenation

Palladium-ruthenium (Pd-Ru) membrane catalysts, as described in hydrogenation patents, are adapted for dehydrogenation. These catalysts enable precise control over reaction kinetics and stereoselectivity.

Catalyst Specifications :

  • Composition : 94% Pd, 6% Ru (w/w)

  • Surface Area : 47–94 cm²/g

  • Pressure : 15–60 atm

  • Temperature : 140–150°C

Performance Metrics :

MetricValue
Conversion Efficiency89–93%
Trans-Selectivity>99%
Throughput10–15 kg/h

Analytical Validation of Purity

Post-synthesis validation ensures the compound meets pharmaceutical-grade standards.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection at 210 nm resolves the dihydrochloride salt from impurities. Mobile phases include 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients.

Chromatographic Profile :

Retention Time (min)ComponentArea (%)
8.2Target Compound98.5
10.7Unreacted Starting Material1.2

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm the trans configuration and salt formation. Key signals include:

  • ¹H NMR (D₂O) : δ 5.35 (dd, J = 15.2 Hz, 1H, C4-H), 3.10 (m, 4H, C2/C6-NH₃⁺).

  • ¹³C NMR : δ 174.5 (COOH), 128.3 (C4), 52.1 (C2/C6).

Comparative Analysis of Synthetic Approaches

A comparative evaluation of laboratory-scale vs. industrial methods highlights trade-offs in yield, cost, and scalability.

ParameterLaboratory-ScaleIndustrial-Scale
Catalyst HCl (homogeneous)Pd-Ru (heterogeneous)
Reaction Time 8 hours2–3 hours
Yield 85–90%89–93%
Purity >98%>99%
Cost per kg $1,200$450

Challenges and Mitigation Strategies

Stereochemical Control

Maintaining trans selectivity during dehydrogenation is critical. Side reactions, such as cis-isomer formation or over-oxidation, are minimized using Pd-Ru catalysts and strict temperature control.

Byproduct Formation

Unreacted starting material and oxidation byproducts (e.g., nitro derivatives) are removed via ion-exchange chromatography or recrystallization.

Scientific Research Applications

Pharmaceutical Development

DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting metabolic disorders. Its unique structure allows it to participate in various chemical reactions that facilitate the development of new therapeutic agents. For instance, it has been utilized in the formulation of drugs aimed at treating conditions such as diabetes and obesity due to its influence on amino acid metabolism .

Biochemical Research

In biochemical studies, this compound plays a crucial role in understanding amino acid metabolism. Researchers utilize it to investigate the biochemical pathways involved in human health and disease. Its ability to modify proteins through covalent bonding allows for the exploration of protein structure-function relationships, which is essential for elucidating metabolic pathways .

Protein Engineering

The compound is valuable in protein engineering applications where enhancing protein stability and activity is critical. By modifying proteins with DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride, researchers can create more effective biocatalysts or therapeutic proteins with improved pharmacokinetic properties. This application is particularly relevant in biotechnological advancements aimed at developing novel enzymes or therapeutic proteins .

Neuroscience

In neurobiology, DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride has been explored for its potential effects on neurotransmitter functions. Its ability to inhibit specific enzymes involved in neurotransmitter synthesis makes it a candidate for developing treatments for neurological disorders such as depression and anxiety . Research indicates that it may modulate neurotransmitter levels, thereby influencing mood and cognitive functions.

Agricultural Science

This compound also finds applications in agricultural science, particularly in the formulation of fertilizers and growth regulators. By promoting plant growth and improving crop yields, DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride contributes to sustainable agricultural practices. Its role as a growth regulator can enhance nutrient uptake and stress resistance in plants .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride. It has shown effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The minimum inhibitory concentrations (MICs) observed in studies indicate its capability to disrupt bacterial protein synthesis:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

These findings suggest that this compound could serve as a lead for developing new antibacterial therapies.

Summary of Applications

The following table summarizes the key applications of DL-trans-2,6-Diamino-4-hexenoic acid dihydrochloride across different fields:

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate in drug synthesis targeting metabolic disorders
Biochemical ResearchInvestigates amino acid metabolism and protein modification
Protein EngineeringEnhances stability and activity of proteins for biotechnological applications
NeuroscienceModulates neurotransmitter functions; potential treatments for neurological disorders
Agricultural ScienceUsed in fertilizers and growth regulators to improve crop yields
Antimicrobial ActivityExhibits antibacterial properties against various bacterial strains

Mechanism of Action

The mechanism of action of DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues of Lysine

The following compounds are structurally or functionally related to DL-trans-2,6-Diamino-4-hexenoic acid · 2 HCl:

Compound Key Structural Features Biological Activity Applications Physicochemical Properties
DL-trans-2,6-Diamino-4-hexenoic acid · 2 HCl Trans-alkene at C4-C5; dihydrochloride salt Binds lysine riboswitch (KD values referenced ); potential antimicrobial activity Biotinylation, fluorophore coupling MW: 217.10 g/mol; freezer storage
L-Aminoethylcysteine (AEC) Thioether group replacing C6 amino group Lysine antimetabolite; inhibits bacterial growth Antimicrobial research MW: 162.23 g/mol; water-soluble
L-4-Oxalysine Ketone group at C4 Riboswitch binding; competitive lysine inhibition Study of metabolic pathways MW: 160.17 g/mol; polar, unstable in acid
DL-Lysine Dihydrochloride Saturated hexanoic acid backbone Natural amino acid; no riboswitch binding Cell culture, nutrition MW: 219.12 g/mol; hygroscopic
2,6-Diamino-5-hydroxyhexanoic acid HCl (Hydroxylysine) Hydroxyl group at C5 Collagen crosslinking; post-translational modification Biomedical research MW: 198.65 g/mol; CAS: 13204-98-3

Research Findings and Data

Riboswitch Binding Efficiency

Comparative studies on lysine riboswitch binding affinity (KD values) highlight the following trends :

  • L-4-Oxalysine: Moderate affinity, weaker than DL-trans-2,6-Diamino-4-hexenoic acid.
  • AEC : Minimal binding, primarily acting via metabolic disruption.

Biological Activity

DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl, also known as (E)-2,6-diamino-4-hexenoic acid dihydrochloride, is a synthetic amino acid derivative notable for its structural features, including two amino groups and a double bond. This compound has garnered attention in biochemical research due to its potential biological activities and applications in various fields such as medicine, enzymology, and organic synthesis.

  • Molecular Formula : C₆H₁₂N₂O₂·2HCl
  • CAS Number : 39871-25-5
  • Molecular Weight : 182.08 g/mol
  • Structure : The presence of a double bond in the hexenoic acid structure contributes to its reactivity and biological activity.

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction can affect catalytic activity and metabolic pathways.
  • Protein Modification : It modifies proteins through covalent bonding, which can alter their structure and function.
  • Metabolic Pathways : The compound may influence pathways related to amino acid metabolism and protein synthesis.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a mechanism involving the disruption of bacterial protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

The results indicate that the compound could serve as a lead for developing new antibacterial agents.

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic processes. For instance:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibition studies showed that this compound can significantly reduce DPP-IV activity, which is crucial in glucose metabolism.
    Concentration (µM)DPP-IV Activity (%)
    1080
    5065
    10050

This inhibition suggests potential applications in managing diabetes.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multidrug-resistant strains of bacteria. The study found that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Study 2: Enzyme Inhibition in Diabetes Research

A recent study explored the effects of this compound on glucose levels in diabetic models. The results indicated that administration of the compound led to a reduction in blood glucose levels by enhancing insulin sensitivity through DPP-IV inhibition.

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N/¹³C) of DL-trans-2,6-diamino-4-hexenoic acid · 2 HCl enhance mechanistic studies?

  • Answer : Isotopic labels enable tracking of metabolic incorporation into bacterial proteins via LC-MS. For riboswitch studies, use ¹⁵N-labeled compound in NMR to map binding-induced chemical shift perturbations. Deuteration (e.g., C6H4D9NO2 analogs) improves neutron crystallography resolution for atomic-level interaction analysis .

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